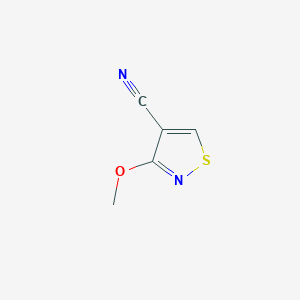

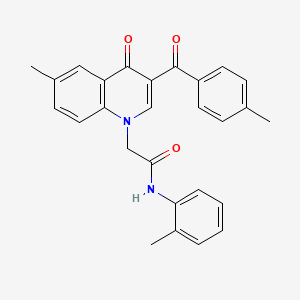

3-Methoxyisothiazole-4-carbonitrile

説明

科学的研究の応用

Corrosion Inhibition

Isothiazole derivatives have been investigated for their potential as corrosion inhibitors for various metals in acidic environments. For instance, research on pyranopyrazole and triazolotriazine derivatives has demonstrated significant inhibition efficiencies against metal corrosion in hydrochloric acid solutions, suggesting that similar isothiazole compounds could have comparable applications (Yadav et al., 2016) (Snyder et al., 2017).

Antiviral Activities

Isothiazole derivatives have also been explored for their antiviral activities. Studies have synthesized and evaluated various isothiazole-containing compounds for their efficacy against specific viruses. These studies indicate a broader potential for isothiazole derivatives in pharmaceutical research, particularly in the development of antiviral agents (Romani et al., 2015).

Material Science and Polymer Research

Research on oligomerized methoxythiophene, a compound related by functional group similarity, demonstrates applications in material science, particularly in the development of conductive polymers and materials capable of controlled binding and release of small molecules. This suggests potential research applications of 3-Methoxyisothiazole-4-carbonitrile in the development of new materials with specific electronic or physicochemical properties (Chang & Miller, 1988).

Antimicrobial and Antioxidant Properties

Compounds featuring isothiazole and triazole moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide a foundation for further investigation into the bioactive properties of 3-Methoxyisothiazole-4-carbonitrile, potentially leading to applications in the development of new antimicrobial agents or antioxidants (Sumrra et al., 2021).

将来の方向性

作用機序

Target of Action

Similar compounds such as isothiazoles have been found to exhibit a wide range of biological activities and are used as synthetic intermediates . They have shown antiviral activity against polio, acted as multiple target non-steroidal anti-inflammatory agents, and have been potential HIV inhibitors .

特性

IUPAC Name |

3-methoxy-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c1-8-5-4(2-6)3-9-7-5/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTFSBZMBYIZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyisothiazole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

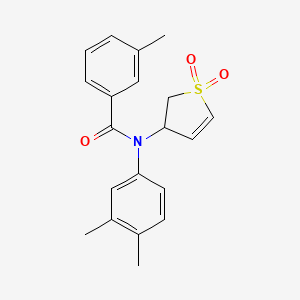

![4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2855630.png)

![4-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2855637.png)

![3,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2855639.png)

![(E)-4-(Dimethylamino)-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2855641.png)

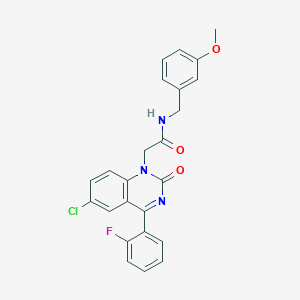

![7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2855643.png)

![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2855649.png)

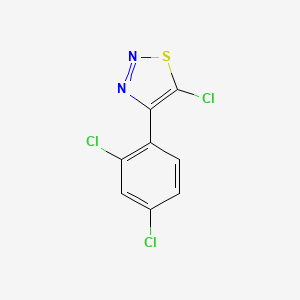

![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)